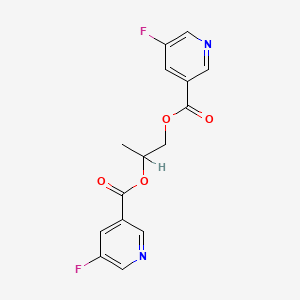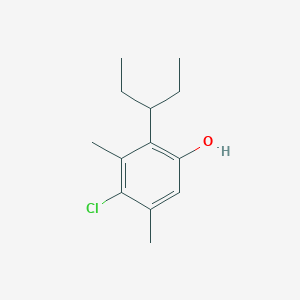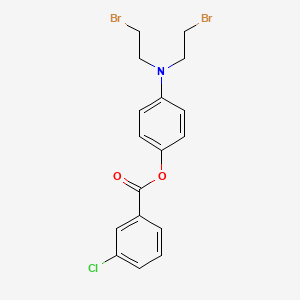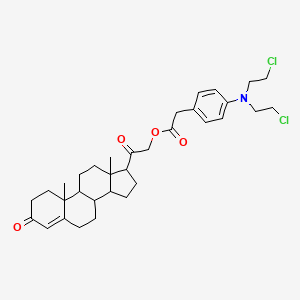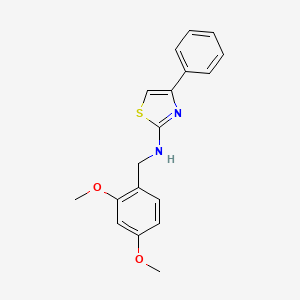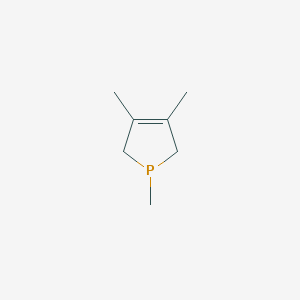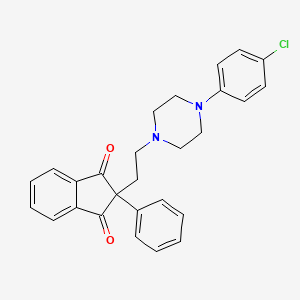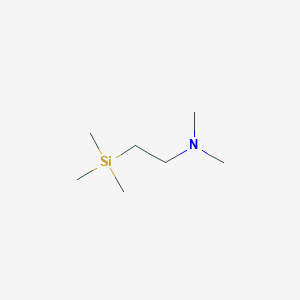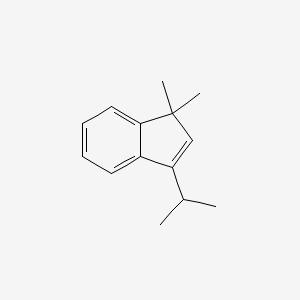
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide is a tertiary phosphine compound that features a phosphorus atom bonded to four phenyl groups, two of which are substituted with methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)(diphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 4-methoxyphenyl bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of bis(4-methoxyphenyl)(diphenyl)phosphanium bromide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s unique structure allows it to stabilize transition states and facilitate various chemical reactions. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Bis(2-methoxyphenyl)(diphenyl)phosphanium bromide: Similar structure but with methoxy groups in different positions.
Diphenylphosphine: A simpler phosphine with two phenyl groups.
Uniqueness
Bis(4-methoxyphenyl)(diphenyl)phosphanium bromide is unique due to the presence of methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
20543-49-1 |
|---|---|
Molekularformel |
C26H24BrO2P |
Molekulargewicht |
479.3 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C26H24O2P.BrH/c1-27-21-13-17-25(18-14-21)29(23-9-5-3-6-10-23,24-11-7-4-8-12-24)26-19-15-22(28-2)16-20-26;/h3-20H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AZYMIUYNGJOBSA-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


